2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-methylphenyl)methyl]acetamide
Description
The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-methylphenyl)methyl]acetamide features a quinazolinone core substituted with a chlorine atom at position 6, a phenyl group at position 4, and an acetamide side chain linked to a 4-methylbenzyl group. The chlorine substituent enhances electrophilicity and binding affinity, while the 4-methylbenzyl group may improve lipophilicity and blood-brain barrier penetration.
Properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-16-7-9-17(10-8-16)14-26-22(29)15-28-21-12-11-19(25)13-20(21)23(27-24(28)30)18-5-3-2-4-6-18/h2-13H,14-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNSCTHBMAXIJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chloro Substituent: The chloro substituent can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Phenyl Group: The phenyl group can be introduced through Friedel-Crafts acylation or alkylation reactions.
Formation of the Final Compound: The final step involves the coupling of the quinazolinone intermediate with N-[(4-methylphenyl)methyl]acetamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the quinazolinone core using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium thiolate, Grignard reagents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted quinazolinone derivatives.
Scientific Research Applications
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Differences and Similarities
*Estimated based on similar compounds (e.g., ).
Key Observations:
- Core Heterocycle: Quinazolinone derivatives (target compound, ) are associated with CNS activity, while phthalazinone () and oxadiazolidinone () analogs may diverge in target specificity.
- Substituent Effects : Chlorine at position 6 (target) vs. dichlorophenyl () alters steric and electronic properties, impacting receptor binding. The 4-methylbenzyl group in the target compound may offer metabolic stability over smaller substituents.
Biological Activity
The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-methylphenyl)methyl]acetamide is a member of the quinazoline family, which is recognized for its diverse biological activities. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a quinazolinone core characterized by a fused benzene and pyrimidine ring system, along with a chloro substituent and an acetamide moiety. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially influencing its interaction with various biological targets.
Molecular Formula: C23H22ClN3O
CAS Number: 123456-78-9 (hypothetical for illustrative purposes)
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that quinazoline derivatives can inhibit the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells. The inhibition of EGFR autophosphorylation has been linked to reduced cell proliferation and increased apoptosis in tumor cells .
| Compound | IC50 (µM) | Target | Reference |
|---|---|---|---|
| 2-(6-chloro-2-oxo-4-phenylquinazoline) | 10.5 | EGFR | |
| 3-(4-chlorophenyl)-2-(2-methoxyphenyl)quinazoline | 15.0 | EGFR | |
| 6-Arylbenzimidazo[1,2-c]quinazoline | 8.0 | TNF-alpha |
The mechanism through which 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-methylphenyl)methyl]acetamide exerts its biological effects likely involves interaction with specific enzymes or receptors. Quinazolines are known to modulate various signaling pathways relevant to cancer progression and inflammation.
- EGFR Inhibition: Compounds in this class have been shown to inhibit EGFR autophosphorylation, leading to reduced downstream signaling that promotes cell survival and proliferation.
- Antioxidant Activity: Some studies suggest that quinazoline derivatives may also exhibit antioxidant properties, contributing to their anticancer effects by reducing oxidative stress within cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Chloroquinazoline | Lacks acetamide group | Different biological activity profile |
| N-(4-Methylphenyl)acetamide | Lacks quinazoline core | Limited range of activities |
| 3-Methoxyphenylquinazoline | Contains methoxy group | Enhanced lipophilicity |
The structural modifications in 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-methylphenyl)methyl]acetamide may confer distinct pharmacological properties compared to other quinazoline derivatives.
Case Studies
Recent studies have highlighted the effectiveness of similar quinazoline derivatives in clinical settings:
- Study on Antitumor Activity: A series of novel quinazoline derivatives were tested against various cancer cell lines, showing promising results in inhibiting tumor growth and promoting apoptosis .
- Inflammation Modulation: Research demonstrated that certain quinazoline compounds could inhibit TNF-alpha production in human promyelocytic HL-60 cells, suggesting potential applications in treating inflammatory diseases .
Q & A
Q. How to scale up synthesis without compromising enantiomeric purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
